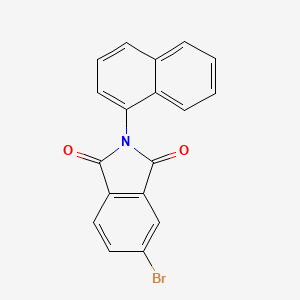
4-(4-Oxo-1-piperidinyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Oxo-1-piperidinyl)benzaldehyde is an organic compound that features a piperidine ring attached to a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Oxo-1-piperidinyl)benzaldehyde typically involves the reaction of 4-piperidone with benzaldehyde under specific conditions. One common method is the condensation reaction, where 4-piperidone and benzaldehyde are reacted in the presence of an acid catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(4-Oxo-1-piperidinyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 4-(4-Oxo-1-piperidinyl)benzoic acid.
Reduction: 4-(4-Oxo-1-piperidinyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(4-Oxo-1-piperidinyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with piperidine scaffolds.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-(4-Oxo-1-piperidinyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for its target, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(1-Pyrrolidino)benzaldehyde: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
4-(1-Piperidinyl)benzaldehyde: Similar structure but without the oxo group on the piperidine ring.
Uniqueness
4-(4-Oxo-1-piperidinyl)benzaldehyde is unique due to the presence of the oxo group on the piperidine ring, which can influence its reactivity and interaction with other molecules.
Properties
CAS No. |
79421-47-9 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-(4-oxopiperidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H13NO2/c14-9-10-1-3-11(4-2-10)13-7-5-12(15)6-8-13/h1-4,9H,5-8H2 |
InChI Key |
ISJNFUOQXDDVSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[2-(Benzyloxy)propane-1,3-diyl]bis(1-methylpiperidinium)](/img/structure/B14144960.png)
![2-[4-(Ethylsulfanyl)phenoxy]benzene-1,4-dicarboxylic acid](/img/structure/B14144971.png)

![(5E)-2-amino-5-[(5-nitrofuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B14144982.png)
![N-(5-methyl-1,3-thiazol-2-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B14144995.png)
![5-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoxaline](/img/structure/B14145009.png)
![[2-(2-Chloroanilino)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14145018.png)

![3-[1-(4-Bromophenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14145034.png)

![Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate](/img/structure/B14145046.png)



